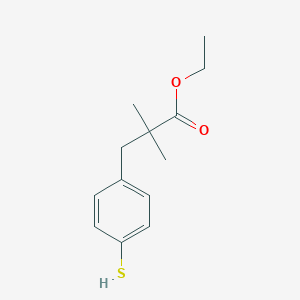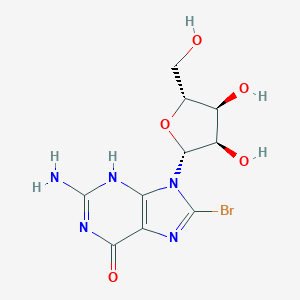
8-溴鸟苷
描述
8-溴鸟苷是鸟苷的溴化衍生物,鸟苷是一种由鸟嘌呤连接到核糖糖上的核苷。溴原子取代了鸟嘌呤碱基的第八位。 该化合物以其独特的结构特性和采用顺式构象的能力而闻名,这可以影响 RNA 分子的行为 .
科学研究应用
8-溴鸟苷在科学研究中具有广泛的应用:
化学: 用于研究核苷和核苷酸的构象特性。
生物学: 用于研究 RNA 结构及其与蛋白质的相互作用。
医学: 它作为早期炎症的生物标志物,用于研究脆性 X 综合征等神经退行性疾病.
工业: 它用于合成各种药物和生化试剂
作用机制
8-溴鸟苷通过采用顺式构象发挥其作用,从而降低了 RNA 的构象异质性。这种构象可以增强 RNA 分子的功能。 此外,它通过诱导干扰素的产生来激活淋巴细胞和自然杀伤细胞 . 分子靶点包括 RNA 分子和免疫细胞,涉及的途径与免疫激活和 RNA 稳定性有关 .
类似化合物:
8-溴腺苷: 另一种具有类似结构特性的溴化核苷。
8-溴鸟苷 3',5'-环磷酸单酯: 8-溴鸟苷的环状衍生物,具有增强的稳定性和抗水解性
独特性: 8-溴鸟苷的独特之处在于它能够采用顺式构象,这在其他核苷中并不常见。 这种特性使其在研究 RNA 结构和相互作用方面特别有用 .
生化分析
Biochemical Properties
8-Bromoguanosine has been found to interact with various enzymes and proteins. It is resistant to metabolic processing by B cells . This resistance suggests that 8-Bromoguanosine might interact with enzymes involved in the purine metabolic pathways .
Cellular Effects
8-Bromoguanosine has been shown to exert significant effects on various types of cells. For instance, it has been found to suppress the proliferation, invasion, and migration of epithelial ovarian cancer (EOC) cells . It also exerts striking immunostimulatory effects upon bone marrow-derived lymphoid cells in vitro .
Molecular Mechanism
The molecular mechanism of 8-Bromoguanosine involves its interaction with various biomolecules. For instance, it has been found to decrease the phosphorylation of epidermal growth factor receptor (EGFR) and downstream proteins phospholipase Cγ1 (PLC γ1), inhibiting cytoplasmic Ca2+ release as well as PKC transferring to cell membrane .
Temporal Effects in Laboratory Settings
Over time, 8-Bromoguanosine has been observed to exert various effects in laboratory settings. For instance, it has been found to suppress tumor progression through the EGFR/PLC γ1 pathway in epithelial ovarian cancer .
Dosage Effects in Animal Models
In animal models, the effects of 8-Bromoguanosine have been found to vary with different dosages. For instance, treatment by intraperitoneal administration of 8-Bromoguanosine (150 mg/kg once daily for 1 week and thereafter once weekly for 1 month) has been found to produce an effect similar to that of treatment with the classical antimonial drug, Glucantime, in Leishmania amazonensis-infected CBA/J mice .
Metabolic Pathways
8-Bromoguanosine is involved in various metabolic pathways. It is resistant to metabolic processing by B cells, suggesting that it might interact with enzymes involved in the purine metabolic pathways .
准备方法
合成路线和反应条件: 8-溴鸟苷可以通过两步法合成。第一步涉及使用溴或溴化剂(如 N-溴代琥珀酰亚胺)对鸟苷进行溴化。反应通常在室温下的水溶液中进行。 第二步涉及通过结晶或色谱法进行纯化 .
工业生产方法: 在工业环境中,8-溴鸟苷的生产遵循类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化。 使用自动化系统进行溴化和纯化可确保生产的一致性和效率 .
化学反应分析
反应类型: 8-溴鸟苷会发生各种化学反应,包括:
常用试剂和条件:
氧化: 单线态氧通常用于氧化反应。
主要产物:
氧化: 主要产物是 8-溴鸟苷的自由基阳离子。
取代: 主要产物是 8-芳基化鸟苷衍生物
相似化合物的比较
8-Bromoadenosine: Another brominated nucleoside with similar structural properties.
8-Bromoguanosine 3′,5′-cyclic monophosphate: A cyclic derivative of 8-Bromoguanosine with enhanced stability and resistance to hydrolysis
Uniqueness: 8-Bromoguanosine is unique due to its ability to adopt the syn conformation, which is not commonly observed in other nucleosides. This property makes it particularly useful in studying RNA structures and interactions .
属性
IUPAC Name |
2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUCSHXLTWZYBA-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4016-63-1 | |
| Record name | 8-Bromoguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-bromoguanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 8-Bromoguanosine?
A1: Unlike many other immunostimulants, 8BrGuo acts intracellularly. It enters cells through a carrier-mediated transport system similar to that of adenosine, with both high-affinity and low-affinity components [, ]. Once inside the cell, it appears to directly or indirectly activate lymphocytes, primarily B cells, leading to a cascade of immunological responses [, ].
Q2: How does 8-Bromoguanosine's intracellular activity differ from surface membrane-directed mitogens?
A2: Studies show that manipulations designed to disrupt plasma membrane fluidity or modulate surface membrane proteins like IgM have a far greater inhibitory effect on surface membrane-directed mitogens compared to 8BrGuo. This suggests that 8BrGuo primarily acts on intracellular targets rather than cell surface receptors [, ].
Q3: Does 8-Bromoguanosine require processing by B cells to exert its effects?
A3: Interestingly, 8BrGuo and its cyclic monophosphate derivative, 8-bromoguanosine-3'5'-cyclic monophosphate (8Br-cGMP), are resistant to metabolic processing by B cells []. This resistance persists even in broken cell preparations, indicating that the brominated compounds are not simply inaccessible to the relevant enzymes [].
Q4: What are the downstream effects of 8-Bromoguanosine on immune cells?
A4: 8BrGuo has been shown to activate various immune cells, including B cells [, ], T cells [], natural killer (NK) cells [], and macrophages []. This activation leads to a range of immunological responses, including:
- B cell activation: Induction of polyclonal immunoglobulin synthesis and secretion in both murine and human lymphocytes [, ].
- T cell activation: Provides a T cell-like inductive signal for B cells, enabling them to mount antigen-specific responses to T cell-dependent antigens even in the absence of T cells [, ].
- NK cell and macrophage activation: Induces cytotoxic activity in NK cells and macrophages through the induction of interferon (IFN) production [].
Q5: Does 8-Bromoguanosine exhibit adjuvant activity?
A5: Yes, 8BrGuo demonstrates potent in vivo adjuvant activity when administered to mice after antigen exposure []. This effect is dose- and time-dependent, with maximal enhancement observed at optimal antigenic concentrations [].
Q6: What is the molecular formula and weight of 8-Bromoguanosine?
A6: The molecular formula of 8-Bromoguanosine is C10H12BrN5O5, and its molecular weight is 362.15 g/mol.
Q7: Have computational studies been performed to investigate the interactions of 8-Bromoguanosine with biological targets?
A8: While the provided research primarily focuses on experimental investigations, one study utilized computational modeling to understand the reactions of the radical cation of 8BrGuo (8BrGuo•+) with singlet molecular oxygen (1O2) []. Using density functional theory and coupled cluster calculations, they mapped potential energy surfaces and identified favorable reaction pathways, providing insights into the oxidative damage pathways of 8BrGuo [].
Q8: How does bromination at the C8 position of guanosine affect its biological activity?
A9: The bromination at the C8 position appears crucial for the immunostimulatory effects of 8BrGuo. Studies have shown that native guanosine lacks the potent effects observed with 8BrGuo, indicating the importance of the bromine substitution for its activity [].
Q9: Are there other C8-substituted guanine ribonucleosides with similar biological activities?
A10: Yes, 8-mercaptoguanosine (8SGuo) is another C8-substituted guanine ribonucleoside that exhibits potent immunostimulatory and immunoregulatory activities similar to 8BrGuo [, ].
Q10: Has the efficacy of 8-Bromoguanosine been tested in models of infectious disease?
A11: Yes, 8BrGuo has shown promising results in vitro and in vivo against the intracellular parasite Leishmania amazonensis, the causative agent of cutaneous leishmaniasis [, ].
- In vitro: Macrophages treated with 8BrGuo exhibited significantly reduced parasite loads [].
- In vivo: 8BrGuo treatment in L. amazonensis-infected mice resulted in smaller lesions, delayed ulceration, and comparable efficacy to the standard antimonial drug Glucantime [].
Q11: What is known about the toxicity profile of 8-Bromoguanosine?
A12: While more comprehensive toxicity studies are needed, initial investigations in mice suggest that 8BrGuo has a favorable safety profile []. Treatment with the nucleoside did not show significant toxicity as assessed by various parameters, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



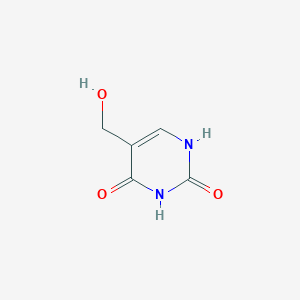

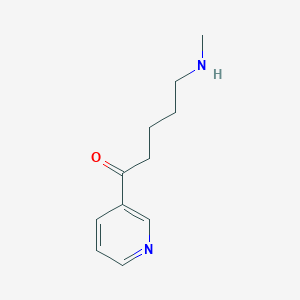
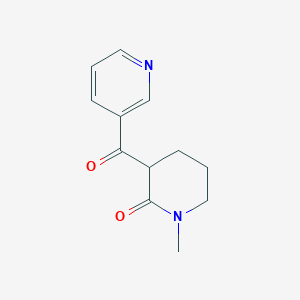


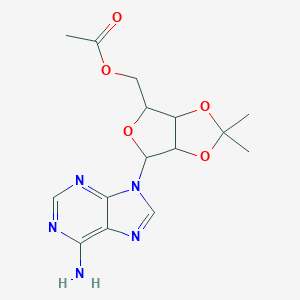




![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)
